molecular formula C14H12ClNOS B14350846 7-Chloro-1-ethoxy-10H-phenothiazine CAS No. 91074-67-8

7-Chloro-1-ethoxy-10H-phenothiazine

Cat. No.: B14350846
CAS No.: 91074-67-8
M. Wt: 277.8 g/mol
InChI Key: JKOXXJZCUFANDM-UHFFFAOYSA-N
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Description

7-Chloro-1-ethoxy-10H-phenothiazine is a chemical compound belonging to the phenothiazine class. Phenothiazines are known for their diverse applications in medicine, particularly as antipsychotic and antiemetic agents. The compound’s structure consists of a phenothiazine core with a chlorine atom at the 7th position and an ethoxy group at the 1st position .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-1-ethoxy-10H-phenothiazine typically involves the Smiles rearrangement, a well-known method for preparing phenothiazine derivatives . The reaction conditions often include the use of strong acids or bases to facilitate the rearrangement process. For instance, the reaction of 2-chloroaniline with sulfur and an oxidizing agent can yield the phenothiazine core, which is then further modified to introduce the ethoxy group at the 1st position .

Industrial Production Methods

Industrial production of phenothiazine derivatives, including this compound, often involves large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-1-ethoxy-10H-phenothiazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfone derivatives, reduced phenothiazines, and various substituted phenothiazines, each with distinct chemical and physical properties .

Mechanism of Action

The mechanism of action of 7-Chloro-1-ethoxy-10H-phenothiazine involves its interaction with various molecular targets, including neurotransmitter receptors in the brain. The compound can modulate the activity of dopamine receptors, leading to its antipsychotic effects. Additionally, it may interact with other pathways involved in neurotransmission and cellular signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Chloro-1-ethoxy-10H-phenothiazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethoxy group at the 1st position and the chlorine atom at the 7th position can influence its reactivity and interaction with biological targets .

Properties

CAS No.

91074-67-8

Molecular Formula

C14H12ClNOS

Molecular Weight

277.8 g/mol

IUPAC Name

7-chloro-1-ethoxy-10H-phenothiazine

InChI

InChI=1S/C14H12ClNOS/c1-2-17-11-4-3-5-12-14(11)16-10-7-6-9(15)8-13(10)18-12/h3-8,16H,2H2,1H3

InChI Key

JKOXXJZCUFANDM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C2C(=CC=C1)SC3=C(N2)C=CC(=C3)Cl

Origin of Product

United States

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